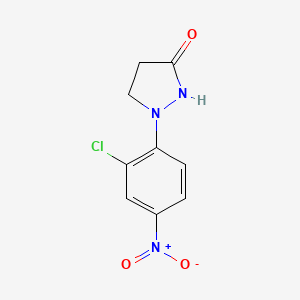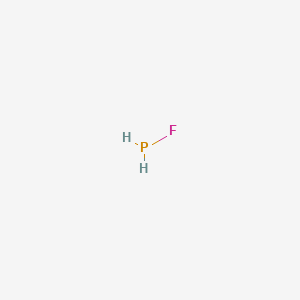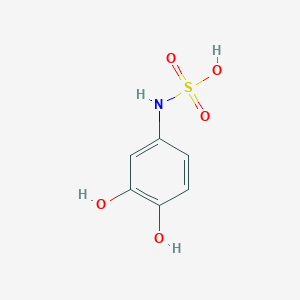
Pyrocatechol-4-ammonium sulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dihydroxybenzenesulfonic acid monoammonium salt, also known as pyrocatechol-4-sulfonic acid ammonium salt, is an organic compound with the molecular formula C6H9NO5S. It is a derivative of catechol, where the sulfonic acid group is attached to the benzene ring. This compound is commonly used as an intermediate in organic synthesis and has various applications in scientific research and industry .
準備方法
Synthetic Routes and Reaction Conditions
3,4-Dihydroxybenzenesulfonic acid monoammonium salt can be synthesized through the sulfonation of catechol (1,2-dihydroxybenzene) using sulfuric acid or chlorosulfonic acid. The reaction typically involves heating catechol with the sulfonating agent under controlled conditions to introduce the sulfonic acid group at the 4-position of the benzene ring. The resulting sulfonic acid is then neutralized with ammonium hydroxide to form the monoammonium salt .
Industrial Production Methods
In industrial settings, the production of 3,4-dihydroxybenzenesulfonic acid monoammonium salt follows similar synthetic routes but on a larger scale. The process involves the use of continuous reactors and precise control of reaction parameters to ensure high yield and purity. The final product is typically obtained through crystallization and purification steps .
化学反応の分析
Types of Reactions
3,4-Dihydroxybenzenesulfonic acid monoammonium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to other functional groups.
Substitution: The hydroxyl groups and the sulfonic acid group can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the sulfonic acid group.
Substitution: Alkylated or acylated derivatives of the compound.
科学的研究の応用
3,4-Dihydroxybenzenesulfonic acid monoammonium salt has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in biochemical assays and as a reagent in enzyme studies.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of 3,4-dihydroxybenzenesulfonic acid monoammonium salt involves its interaction with specific molecular targets and pathways. The hydroxyl groups and the sulfonic acid group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their activity and function. The compound can also undergo redox reactions, affecting cellular redox balance and signaling pathways .
類似化合物との比較
Similar Compounds
4,5-Dihydroxy-1,3-benzenedisulfonic acid disodium salt: Another sulfonated derivative of catechol with two sulfonic acid groups.
Hydroquinone monosulfonic acid potassium salt: A sulfonated derivative of hydroquinone with similar chemical properties.
Phenolsulfonic acid: A simpler sulfonated phenol with one sulfonic acid group
Uniqueness
3,4-Dihydroxybenzenesulfonic acid monoammonium salt is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical reactivity and biological activity. Its combination of hydroxyl and sulfonic acid groups makes it a versatile intermediate in organic synthesis and a valuable reagent in various scientific applications .
特性
分子式 |
C6H7NO5S |
|---|---|
分子量 |
205.19 g/mol |
IUPAC名 |
(3,4-dihydroxyphenyl)sulfamic acid |
InChI |
InChI=1S/C6H7NO5S/c8-5-2-1-4(3-6(5)9)7-13(10,11)12/h1-3,7-9H,(H,10,11,12) |
InChIキー |
OBOQCKWXQWORRU-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1NS(=O)(=O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


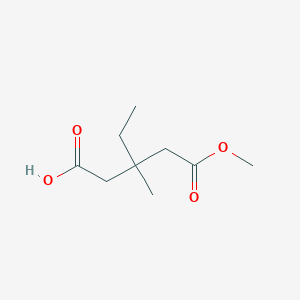
![5-[(Z)-(2-Oxo-1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-ylidene)methyl]-8-quinolinesulfonic acid](/img/structure/B13815154.png)
![(Z)-3-[(4S,7S,7aS)-2-hydroxy-3,7-dimethyl-2,4,5,6,7,7a-hexahydro-1H-inden-4-yl]-2-methylprop-2-enoic acid](/img/structure/B13815160.png)

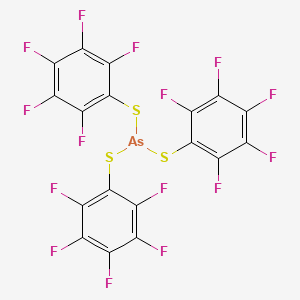
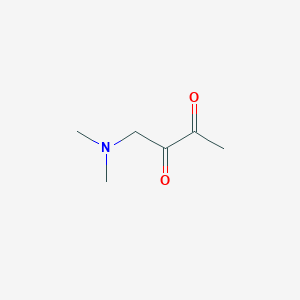
![2,2-Dimethyl-1-[(2-methylpropan-2-yl)oxy]propane](/img/structure/B13815196.png)

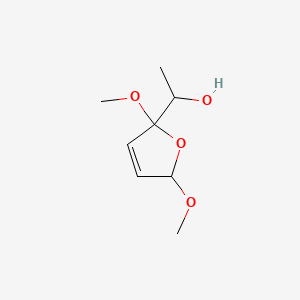
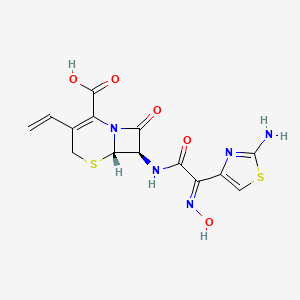

![3-Ethyl-2-[(3-([3-ethyl-5-methoxy-1,3-benzothiazol-2(3H)-ylidene]methyl)-5,5-dimethyl-2-cyclohexen-1-ylidene)methyl]-5-methoxy-1,3-benzothiazol-3-ium iodide](/img/structure/B13815216.png)
